13.5-Fold Higher Affinity and 2.2-Fold Lower Turnover Relative to (R)-3-Hydroxybutanoyl-CoA for Pseudomonas putida 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase
The purified 3-hydroxy-2-methylbutyryl-CoA dehydrogenase from Pseudomonas putida exhibits 13.5-fold higher affinity for the target compound compared to the linear analog (R)-3-hydroxybutanoyl-CoA [1]. The enzyme displays a Km of 37 μM for 3-hydroxy-2-methylbutyryl-CoA versus 500 μM for (R)-3-hydroxybutanoyl-CoA, while Vmax is lower for the branched substrate (37 nmol NADH/min) compared to the linear analog (83 nmol NADH/min) [1].
| Evidence Dimension | Km (substrate affinity) |
|---|---|
| Target Compound Data | 37 μM |
| Comparator Or Baseline | (R)-3-hydroxybutanoyl-CoA: 500 μM |
| Quantified Difference | 13.5-fold lower Km (higher affinity) |
| Conditions | Purified enzyme from Pseudomonas putida; assay monitoring NADH production at 340 nm; pH and temperature conditions as described in Conrad et al. 1974 |
Why This Matters
Researchers selecting substrates for branched-chain acyl-CoA dehydrogenase assays must use the 2-methylated compound to achieve physiologically relevant Km values; the linear analog requires 13.5-fold higher concentrations to achieve comparable enzyme occupancy, potentially confounding kinetic analyses.
- [1] Conrad, R.S., Massey, L.K. and Sokatch, J.R. (1974). D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida. J. Bacteriol. 118: 103-111. PMID: 4150713. Data compiled in MetaCyc: 3-hydroxy-2-methylbutyryl-CoA dehydrogenase (G-9166). View Source
